molecular formula C14H20BrClN2O3 B5393795 2-[4-Bromo-2-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

2-[4-Bromo-2-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5393795
M. Wt: 379.68 g/mol
InChI Key: JTZMNFYIWNBIHH-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenoxyacetamide core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide typically involves multi-step organic reactionsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity while reducing production costs. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-[4-Bromo-2-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide involves its interaction with specific molecular targets. The brominated phenoxyacetamide core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-Bromo-2-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide apart from similar compounds is its unique combination of functional groups The presence of the oxolan-2-ylmethylamino group enhances its solubility and stability, while the brominated phenoxyacetamide core provides significant biological activity

Properties

IUPAC Name

2-[4-bromo-2-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3.ClH/c15-11-3-4-13(20-9-14(16)18)10(6-11)7-17-8-12-2-1-5-19-12;/h3-4,6,12,17H,1-2,5,7-9H2,(H2,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZMNFYIWNBIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=C(C=CC(=C2)Br)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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